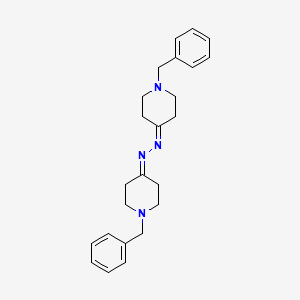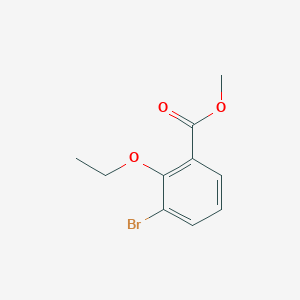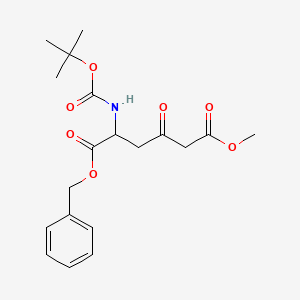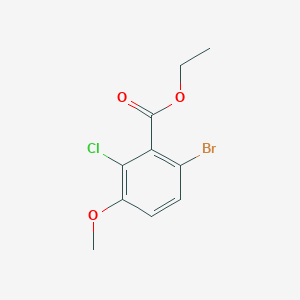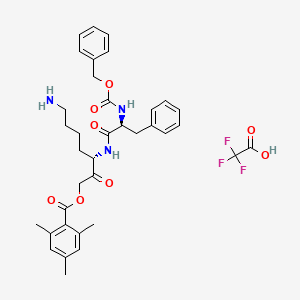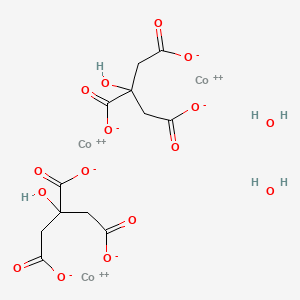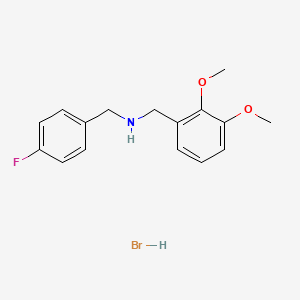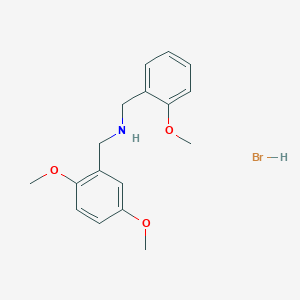
(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide” is a chemical with the CAS Number: 1609403-69-1 . It has a molecular weight of 344.2 and its IUPAC name is (2,5-difluorophenyl)-N-(4-methoxybenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine atoms on the benzyl ring and the methoxy group on the other benzyl ring.Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H15F2NO . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Adsorption and Removal of Pollutants
Amine-functionalized adsorbents demonstrate significant efficiency in the adsorption and removal of perfluorinated compounds (PFCs) from water and wastewater. The presence of amine groups in adsorbents generally enhances adsorption capacity for PFCs, with interactions such as electrostatic interaction, hydrophobic interaction, and the formation of micelles playing crucial roles. This suggests potential applications for (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide in environmental remediation efforts, particularly in the adsorptive removal of stubborn organic pollutants from aquatic environments (Du et al., 2014).
Chemoprevention and Biomedical Research
Compounds with amine functionalities have been explored for their potential in chemoprevention, indicating that (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide could have applications in the development of therapeutic agents. For instance, amine compounds participate in various biological activities, including antioxidative, anti-inflammatory, and potentially anticancer effects. This aspect of research highlights the compound's relevance in the design and synthesis of bioactive molecules for medical and pharmacological studies (Lai et al., 2015).
Biomolecule Immobilization and Surface Modification
The ability of amine groups to react and form covalent bonds with various chemical groups makes (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide a candidate for surface modification and biomolecule immobilization applications. Such chemical functionalities are crucial in creating chemically reactive surfaces for the immobilization of biomolecules, which is a key process in the development of biosensors, biomedical devices, and tissue engineering scaffolds (Siow et al., 2006).
Antimicrobial and Antifungal Applications
Amines have been recognized for their antimicrobial and antifungal properties, suggesting that (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide could find use in the development of new antimicrobial agents. Research in this area is driven by the need for effective solutions to combat microbial resistance and the development of safer, more effective antimicrobial compounds (Haman et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWXMAHSEXJMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)F)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

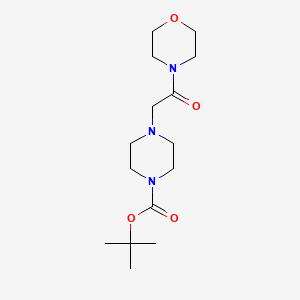

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

